(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-9-8-14-21(23)18-22(20-12-6-3-7-13-20)24(26)25-17-16-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBBZNAFVWKFBI-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide typically involves the reaction of (E)-3-(2-methoxyphenyl)-2-propenoic acid with phenethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbon-carbon double bond in the propenamide backbone can be reduced to form a saturated amide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of (E)-3-(2-hydroxyphenyl)-N-phenethyl-2-phenyl-2-propenamide.
Reduction: Formation of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenylpropanamide.
Substitution: Formation of substituted derivatives such as (E)-3-(2-nitrophenyl)-N-phenethyl-2-phenyl-2-propenamide or (E)-3-(2-bromophenyl)-N-phenethyl-2-phenyl-2-propenamide.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in inhibiting cancer cell growth through various mechanisms.
Case Studies
Several studies highlight the compound's efficacy against specific cancers:
- Breast Cancer: In silico studies have suggested that derivatives similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide can inhibit the growth of MCF-7 breast cancer cells, potentially through the modulation of estrogen receptor activity .
- Lung Cancer: The compound has been noted for its ability to target mutated forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). This specificity could lead to reduced side effects compared to traditional EGFR inhibitors .
Neuroprotective Effects
Emerging research suggests that (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide may also possess neuroprotective properties.
Mechanisms
The compound's potential neuroprotection could be attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal cells. This is crucial as oxidative stress is a significant contributor to neurodegenerative diseases.
Research Findings
Studies have indicated that similar compounds can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. Inhibition of this enzyme may lead to increased levels of neuroprotective neurotransmitters, thereby offering therapeutic benefits for conditions like Parkinson's disease .
Pharmacological Insights
The pharmacological profile of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide suggests several beneficial properties:
- Selectivity: The compound exhibits selective inhibition against certain cancer cell lines while sparing normal cells, which may reduce toxicity and improve patient outcomes.
- Bioavailability: Preliminary studies indicate favorable pharmacokinetic properties, enhancing its suitability as a therapeutic agent .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide, highlighting differences in substituents, molecular formulas, and molecular weights:
*Note: The molecular formula and mass of the target compound are inferred based on structural analysis.
Key Comparative Findings
Amide Side Chain Modifications: The phenethylamide group in the target compound differs from the dimethylaminopropylamide () and piperidinyl-ethylphenylamide () moieties. These variations impact solubility; for instance, dimethylamino groups enhance water solubility via protonation, whereas phenethyl groups may favor lipid membranes .
Biological Activity Implications: Piperazine derivatives (e.g., HBK14-HBK19 in ) with 2-methoxyphenyl groups demonstrate that substituents like chloro or methyl on phenoxy rings modulate serotonin receptor affinity. This suggests that the target compound’s phenyl and methoxy groups could similarly influence receptor binding . The absence of halogen atoms in the target compound may reduce toxicity risks compared to and ’s derivatives but could also limit target selectivity .
Biological Activity
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide, a compound derived from cinnamic acid, has garnered attention for its potential biological activities. This article delves into its pharmacological effects, focusing on its antioxidant properties, inhibition of key enzymes, and implications for therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
This structure features a methoxy group on the aromatic ring and an amide functional group, which are critical for its biological activity.
Antioxidant Activity
Research has indicated that various cinnamic acid derivatives exhibit significant antioxidant properties. The compound has been associated with potent free radical scavenging activity, particularly through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) tests. In a study involving several related compounds, those containing catechol or methoxy groups demonstrated enhanced antioxidant capabilities .
Enzyme Inhibition
One of the most relevant aspects of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is its inhibitory effects on enzymes linked to neurodegenerative diseases:
-
Monoamine Oxidase (MAO) Inhibition :
- Compounds similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide have shown selective inhibition of MAO-B, an enzyme implicated in Parkinson's disease. This inhibition is crucial as it affects neurotransmitter levels in the brain. For instance, related compounds were noted to have IC50 values indicating their potency against MAO-B .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :
Structure–Activity Relationship (SAR)
A study synthesized a series of amides and esters related to cinnamic acid and evaluated their biological activities. The findings suggested that modifications in the phenyl ring and the presence of methoxy groups significantly influenced antioxidant and enzyme inhibitory activities. The most potent derivatives were identified as potential leads for drug development targeting neurodegenerative diseases .
Case Studies
A notable case study demonstrated that compounds similar to (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide were effective in reducing oxidative stress markers in cellular models. These compounds were tested against various cell lines to evaluate their protective effects against induced oxidative damage, highlighting their therapeutic potential in neuroprotection .
Data Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide?
- Methodological Answer : The synthesis requires careful control of reaction conditions, such as temperature, solvent selection, and catalyst use. For example, coupling reactions involving methoxyphenyl or phenethyl groups may require Pd-based catalysts under anhydrous conditions to prevent side reactions . Purification steps (e.g., silica gel chromatography or crystallization from ethyl acetate/hexane mixtures) are critical to isolate the (E)-isomer selectively, as geometric isomerism can affect biological activity . NMR (¹H and ¹³C) and MS should confirm structural integrity and purity (>95%) .
Q. How can researchers validate the structural configuration of the (E)-isomer in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry . Alternatively, NOESY NMR can distinguish (E) and (Z) isomers by analyzing spatial interactions between protons. For example, the absence of cross-peaks between the methoxyphenyl and phenyl protons in the NOESY spectrum supports the (E)-configuration . Coupling constants in ¹H NMR (e.g., J = 12–16 Hz for trans-alkene protons) also provide evidence .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity. For trace impurities (<0.1%), LC-MS or GC-MS can identify byproducts, such as unreacted intermediates or oxidation products . Quantitative ¹H NMR using an internal standard (e.g., maleic acid) is also effective for purity assessment .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assays using validated cell models (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle at <0.1% v/v).
- Perform dose-response curves (e.g., 1 nM–100 μM) to confirm EC₅₀/IC₅₀ values across replicates .
- Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to cross-validate results .
Q. What experimental strategies are recommended for studying this compound’s environmental stability and degradation pathways?
- Methodological Answer : Conduct accelerated degradation studies under controlled conditions:
- Hydrolysis : Expose the compound to buffers at pH 3, 7, and 10 at 40°C for 28 days; analyze by LC-MS to identify hydrolytic byproducts (e.g., cleavage of the propenamide bond) .
- Photolysis : Use a xenon arc lamp (simulated sunlight) to assess UV-mediated degradation; monitor via UV-Vis spectroscopy and HRMS .
- Microbial degradation : Incubate with soil or wastewater microbiota; track metabolite formation using ¹⁴C-labeled compound and radio-HPLC .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s selectivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents on the methoxyphenyl (e.g., Cl, NO₂) or phenethyl groups (e.g., methyl, hydroxyl) to evaluate steric/electronic effects .
- Biological testing : Screen analogs against related targets (e.g., kinase panels) to identify selectivity drivers. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
- Data integration : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity/selectivity trends .
Methodological Notes
- Synthetic Optimization : and highlight the importance of solvent polarity (e.g., dichloromethane vs. THF) in controlling reaction yields.
- Data Validation : Cross-referencing NMR ( ) and crystallography ( ) minimizes structural misassignment risks.
- Environmental Studies : emphasizes the need for multi-compartmental analysis (soil, water, biota) in degradation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
